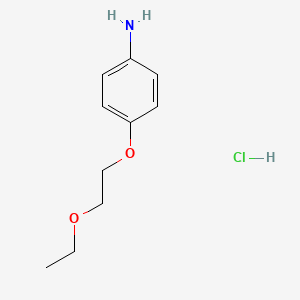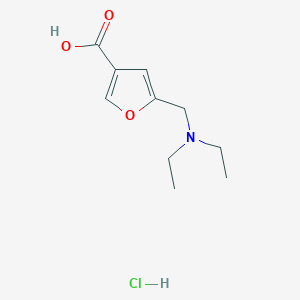![molecular formula C13H13ClFNS B3078110 {2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride CAS No. 1049757-19-8](/img/structure/B3078110.png)
{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride
Descripción general
Descripción
{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride is a chemical compound with the CAS Number: 1049757-19-8. It has a molecular weight of 269.77 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 2-[(3-fluorobenzyl)sulfanyl]aniline hydrochloride . The InChI code for this compound is 1S/C13H12FNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 269.77 . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación
Fluorine Substitution Effects
Research by Calabrese et al. (2013) explored the effects of ring fluorination on the structural and dynamical properties of 2-fluorobenzylamine, using rotational spectroscopy and quantum chemical methods. This study reveals how fluorination impacts molecular flexibility and tunneling pathways, which could inform the design of compounds with specific electronic and structural characteristics (Calabrese et al., 2013).
Anticancer Applications
Tian et al. (2018) demonstrated the synthesis of an anticancer prodrug based on a quinoline structure, which shows how derivatives of benzyl compounds can be utilized in drug delivery and cancer therapy. This work illustrates the potential of fluorobenzyl derivatives in creating pH-sensitive drugs for targeted cancer treatment (Tian et al., 2018).
Corrosion Inhibition
A study by Boughoues et al. (2020) on amine derivative compounds, including those related to fluorobenzyl groups, highlights their effectiveness as corrosion inhibitors for mild steel in acidic conditions. Such research indicates the potential utility of fluorobenzyl derivatives in industrial applications to protect metals against corrosion (Boughoues et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds, such as phenethylamine, are known to interact with the central nervous system, specifically binding to trace amine-associated receptor 1 (taar1) and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .
Mode of Action
Based on its structural similarity to phenethylamine, it may regulate monoamine neurotransmission by binding to taar1 and inhibiting vmat2 . This interaction could result in changes in neurotransmitter levels, potentially affecting mood, cognition, and other neurological functions.
Biochemical Pathways
Similar compounds like phenethylamine are known to influence the monoamine neurotransmission pathway . This pathway involves the synthesis, storage, release, receptor interaction, and degradation of monoamine neurotransmitters, which play crucial roles in various physiological functions.
Pharmacokinetics
Similar compounds like phenethylamine are primarily metabolized by monoamine oxidase b (mao-b) and other enzymes .
Result of Action
Similar compounds like phenethylamine are known to act as central nervous system stimulants, potentially affecting mood, cognition, and other neurological functions .
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS.ClH/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;/h1-8H,9,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZFMBJCFJFLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078032.png)



amine hydrochloride](/img/structure/B3078042.png)
![{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078050.png)



![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)
![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/structure/B3078090.png)

